molecular formula C7H5BrN2O2S B1280005 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-81-4

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B1280005
CAS No.: 61984-81-4
M. Wt: 261.1 g/mol
InChI Key: LLDVSEGUGJLVTG-UHFFFAOYSA-N
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Description

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid ( 61984-81-4) is a brominated heterocyclic building block with a molecular weight of 261.10 g/mol and the molecular formula C 7 H 5 BrN 2 O 2 S . This compound features a reactive acetic acid group and a bromine substituent on the imidazo[2,1-b]thiazole scaffold, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the carboxylic acid allows for amide coupling or esterification. Related compounds, such as the ethyl ester derivative (CAS 61984-77-8), are documented in scientific literature, underscoring the utility of this chemical family in the synthesis of more complex molecules . The core imidazo[2,1-b]thiazole structure is of significant interest in pharmaceutical and agrochemical research for developing novel bioactive compounds. This product is provided strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed.

Properties

IUPAC Name

2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDVSEGUGJLVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487362
Record name (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61984-81-4
Record name 2-Bromoimidazo[2,1-b]thiazole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61984-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route Overview

The most commonly reported synthetic approach to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid involves:

  • The preparation of ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate as a key intermediate.
  • Hydrolysis of the ester group to yield the free acetic acid.

This route typically starts from precursors bearing the imidazo[2,1-b]thiazole scaffold, which is assembled through cyclocondensation reactions involving α-bromoacyl derivatives and thioamide compounds. The bromine atom is introduced either by direct bromination of the imidazo[2,1-b]thiazole ring or by using brominated starting materials.

Detailed Synthetic Steps and Conditions

Step Description Reagents/Conditions Notes
1 Formation of α-bromoacyl intermediate Bromination of acyl precursors with Br2 in acetic acid at room temperature Generates α-bromo carbonyl compounds crucial for ring closure
2 Cyclocondensation with thioamide derivatives Reaction of α-bromoacyl compound with thiocarbamide or related thioamides in acetic acid or suitable solvent at 60 °C Forms the imidazo[2,1-b]thiazole ring system
3 Esterification Conversion of carboxylic acid intermediates to ethyl esters using ethanol and catalytic sulfuric acid Facilitates purification and further functionalization
4 Hydrolysis of ester to acid Treatment with aqueous acid or base to hydrolyze ethyl ester to acetic acid Yields the target 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetic acid

Representative Synthetic Route Example

  • Starting Materials: 4-aminoacetophenone and itaconic acid derivatives.
  • Bromination: The aminoacetophenone derivative is brominated with bromine in acetic acid to form an α-bromoacetyl intermediate.
  • Cyclocondensation: This intermediate reacts with thiourea or related thioamide compounds under reflux in acetic acid to form the imidazo[2,1-b]thiazole core.
  • Ester Hydrolysis: The resulting ethyl ester derivative is hydrolyzed under acidic or basic conditions to yield the free acetic acid form.

Reaction Mechanisms and Chemical Transformations

  • Bromination: Electrophilic substitution introduces bromine at the 2-position of the imidazo[2,1-b]thiazole ring.
  • Cyclocondensation: Nucleophilic attack of thioamide nitrogen on the α-bromo carbonyl carbon, followed by ring closure and elimination, forms the fused heterocycle.
  • Ester Hydrolysis: Acidic or basic hydrolysis converts the ester to the carboxylic acid with retention of the bromine substituent.

Comparative Analysis with Analogous Compounds

Compound Halogen Substituent Synthetic Complexity Biological Activity Potential
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid Bromine Moderate; bromination step requires controlled conditions Enhanced due to bromine's ability to engage in halogen bonding, influencing binding affinity
2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)acetic acid Chlorine Slightly less reactive halogenation step Lower halogen bonding capability, potentially reduced activity
2-(3-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid Methyl Simplified synthesis, no halogenation Different activity profile due to lack of halogen

The bromine atom in the target compound imparts unique chemical reactivity and biological properties, making the bromination step critical in the preparation.

Summary Table of Preparation Methods

Preparation Aspect Details
Key Intermediate Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate
Bromination Agent Bromine (Br2) in acetic acid
Cyclocondensation Partner Thiourea or thioamide derivatives
Reaction Medium Acetic acid or suitable organic solvents
Temperature Range Room temperature to 60 °C for cyclocondensation
Final Step Hydrolysis of ester to free acid
Yield Range Typically moderate to good (not explicitly quantified)
Scale-Up Potential High, with process optimization

Research Findings and Optimization Notes

  • Bromination must be controlled to avoid overbromination or decomposition.
  • Cyclocondensation yields depend on the purity of intermediates and reaction time.
  • Ester hydrolysis conditions must be mild enough to preserve the heterocyclic core.
  • Alternative solvents like dichloromethane or dioxane have been used in related heterocycle syntheses but acetic acid remains preferred for bromination and cyclization steps.
  • Continuous flow synthesis methods are promising for scale-up and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Condensation Agents: Such as carbodiimides for forming amides and esters.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, amides, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with various molecular targets and pathways. The imidazo[2,1-b]thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid include:

Uniqueness

The uniqueness of 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and methyl analogs. The bromine atom can engage in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets .

Biological Activity

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid is a heterocyclic compound with notable biological activities. Its molecular formula is C7H5BrN2O2SC_7H_5BrN_2O_2S, and it has a molecular weight of approximately 261.096 g/mol. This compound belongs to the class of thiazole derivatives, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid is primarily attributed to its interactions with various biomolecules within the cell. The compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism and signaling pathways, leading to altered cellular functions and potential cytotoxic effects against cancer cells.
  • Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis. By modulating these pathways, the compound can induce cell death in malignant cells while sparing normal cells .
  • Gene Expression Changes : The compound’s binding to target proteins can lead to significant changes in gene expression profiles, affecting cellular responses to stress and growth signals.

The biochemical properties of 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid include:

  • Cytotoxic Activity : Studies indicate that this compound exhibits cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations have indicated that the compound may possess antimicrobial activity, making it a candidate for further studies in infectious disease treatment.
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can exhibit anti-inflammatory properties, which may also apply to this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

Several studies have explored the biological activity of compounds related to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant growth inhibition with IC50 values comparable to standard chemotherapeutics.
  • Enzyme Interaction Analysis : Research focused on the interaction of thiazole derivatives with protein kinases revealed that 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid could inhibit kinase activity, leading to reduced cell proliferation in vitro .
  • Antimicrobial Testing : A series of tests demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid?

The synthesis typically involves cyclization of thiosemicarbazide with carboxylic acids to form thiadiazole intermediates, followed by bromination using reagents like N-bromosuccinimide (NBS). For example, Dylong et al. (2016) synthesized analogous imidazo[2,1-b]thiazole derivatives via condensation of thiazole precursors with α-bromoacetic acid derivatives, followed by purification via recrystallization . Bromination at the C2 position is critical and often requires controlled conditions to avoid over-halogenation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry, as demonstrated for 6-(4-bromophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, where bond lengths and angles confirmed planar thiadiazole-imidazole fusion .
  • NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and acetic acid groups), while IR confirms functional groups like C=O (1700–1750 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, essential for verifying synthetic success .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromination efficiency in the synthesis of this compound?

Optimization involves factorial design to test variables like temperature, solvent polarity, and NBS stoichiometry. For instance, a 2² factorial design (varying temperature: 0–25°C; NBS ratio: 1.0–1.2 equiv.) can identify interactions affecting yield. Statistical analysis (ANOVA) prioritizes significant factors, reducing trial-and-error approaches . Evidence from analogous brominations suggests dichloromethane at 0°C minimizes side reactions .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) require cross-validation:

  • Density Functional Theory (DFT) calculations : Compare computed vs. experimental spectra to identify misassignments.
  • Single-crystal analysis : Resolve ambiguities in substituent positioning, as shown in studies of imidazo[2,1-b]thiazole derivatives .
  • 2D NMR (COSY, HSQC) : Clarify proton-carbon correlations, especially in crowded aromatic regions .

Q. What experimental design principles apply to assessing the compound’s biological activity?

  • Dose-response studies : Use a randomized block design to test antimicrobial activity against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and replicate assays to ensure reproducibility .
  • Mechanistic studies : Pair in vitro assays with molecular docking to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods enhance reaction pathway design for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., transition state analysis) with machine learning to predict feasible pathways. For example, reaction path searches using density functional theory (DFT) identify low-energy intermediates, while informatics tools prioritize solvent systems that stabilize key transition states .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Derivatization : Convert the acetic acid moiety to a methyl ester for improved lipophilicity, then hydrolyze post-assay .
  • Micellar systems : Employ surfactants like Tween-80 to solubilize the compound in aqueous media .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental protocols?

  • Accelerated stability studies : Incubate the compound at pH 1–13 (37°C) and monitor degradation via HPLC. Acidic conditions may hydrolyze the imidazole ring, necessitating neutral buffer systems .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas to prevent photodegradation and oxidation .

Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Heat transfer : Exothermic bromination steps require jacketed reactors for temperature control.
  • Purification : Replace column chromatography with fractional crystallization or countercurrent distribution for cost-effective scaling .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Bioisosteric replacement : Substitute bromine with other halogens (e.g., Cl, I) or methyl groups to modulate electronic effects.
  • Side-chain modification : Replace acetic acid with sulfonic acid to enhance solubility or with lipophilic esters to improve membrane permeability .

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